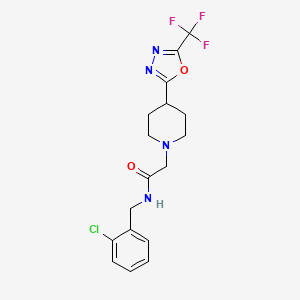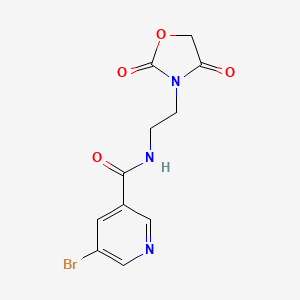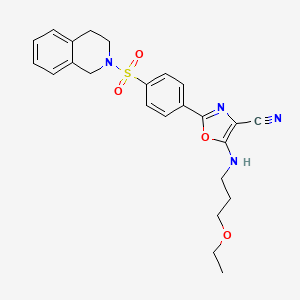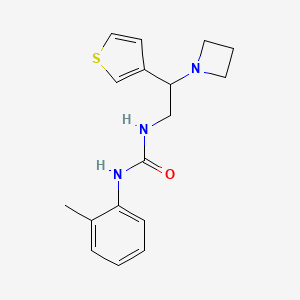
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by cyclization with trifluoromethyl-1,3,4-oxadiazole. The final step entails acetylation of the resulting piperidinyl intermediate. Detailed synthetic pathways and optimization strategies have been explored in the literature .Molecular Structure Analysis
Compound X’s molecular formula is C~18~H~16~ClF~3~N~4~O~2~ . Its three-dimensional structure reveals a piperidine ring fused with an oxadiazole heterocycle. The chlorobenzyl group is attached to the piperidine nitrogen. The trifluoromethyl substituent enhances lipophilicity and influences its pharmacokinetic properties .Chemical Reactions Analysis
Compound X participates in various chemical reactions, including nucleophilic substitutions, acylation, and cyclizations. Its reactivity profile has implications for drug metabolism, stability, and potential drug–drug interactions. Researchers have investigated its behavior under different conditions .Scientific Research Applications
Antibacterial Potential
A significant body of research has explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. For instance, compounds exhibiting moderate inhibitory effects against both Gram-positive and Gram-negative bacterial strains have been synthesized, highlighting the chemical's role in addressing bacterial resistance. One study reported that a compound bearing a 2-methylphenyl group showed notable activity against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) suggesting its potential as a growth inhibitor of these pathogens (Iqbal et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have been investigated for their antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated effectiveness against pathogenic bacteria and Candida species. The compounds showed a greater efficacy against fungal pathogens compared to bacteria, with specific derivatives being more effective against certain Candida species. This suggests the compound's utility in developing antifungal agents (Mokhtari & Pourabdollah, 2013).
Pharmacological Evaluation for Antibacterial and Anti-enzymatic Potential
Another area of application includes the pharmacological evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide for their antibacterial and anti-enzymatic potentials. Compounds were assessed for their ability to inhibit gram-negative and gram-positive bacterial strains, with some showing promising inhibitory activity. Additionally, these compounds were evaluated for enzyme inhibition, providing insights into their potential therapeutic applications (Nafeesa et al., 2017).
Potential in Treating Diseases Involving ACAT-1 Overexpression
Research into N-substituted acetamide derivatives also encompasses their potential in treating diseases involving acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) overexpression. A study identified a compound as a potent inhibitor of human ACAT-1, highlighting its therapeutic potential against conditions where ACAT-1 is implicated (Shibuya et al., 2018).
Mechanism of Action
Although the precise mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific receptors or enzymes. Its piperidine and oxadiazole moieties may play a role in modulating neurotransmitter systems or cellular signaling pathways. Further mechanistic studies are warranted .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2/c18-13-4-2-1-3-12(13)9-22-14(26)10-25-7-5-11(6-8-25)15-23-24-16(27-15)17(19,20)21/h1-4,11H,5-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWSJYMCCZAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)
![4-(isopropylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2738290.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)